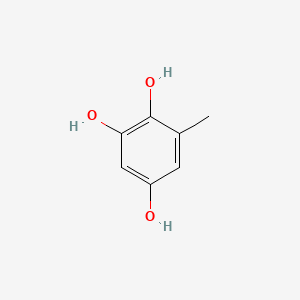

2,3,5-Trihydroxytoluene

Vue d'ensemble

Description

2,3,5-Trihydroxytoluene, also known as 6-methylbenzene-1,2,4-triol, is a chemical compound with the molecular formula C7H8O3. It is a derivative of toluene, where three hydroxyl groups are attached to the benzene ring at positions 2, 3, and 5.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3,5-Trihydroxytoluene can be synthesized through several methods. One common approach involves the hydroxylation of toluene derivatives. For instance, the hydroxylation of 2,3,5-trimethylphenol using oxidizing agents such as hydrogen peroxide in the presence of a catalyst can yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydroxylation of toluene or its derivatives under controlled conditions. The choice of catalyst, temperature, and reaction time are critical factors that influence the yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,5-Trihydroxytoluene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydroxy derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Biochemical Applications

1. Biodegradation of Aromatic Compounds

2,3,5-Trihydroxytoluene plays a crucial role in the biodegradation of aromatic compounds. It is involved in the metabolic pathways of certain bacteria, such as Burkholderia and Pseudomonas species, which utilize it as a substrate for growth. The enzyme this compound 1,2-dioxygenase catalyzes the cleavage of the aromatic ring structure, facilitating the breakdown of this compound into simpler molecules .

2. Enzymatic Reactions

The compound is also utilized in enzymatic reactions where it serves as a substrate for various dioxygenases. These enzymes are critical for the oxidative degradation of phenolic compounds in environmental bioremediation processes. Studies have shown that this compound can be metabolized by specific enzymes to yield products that can further participate in biochemical pathways .

3. Synthesis of Oosporein

Research has indicated that this compound is a precursor in the biosynthesis of oosporein—a metabolite produced by the mycoparasite Aphanocladium album. Oosporein exhibits antifungal properties and is being explored for its potential in managing plant diseases caused by rust fungi . The synthesis involves multiple enzymatic steps where this compound is hydroxylated and dimerized to form more complex structures.

Environmental Applications

1. Secondary Organic Aerosol Formation

In atmospheric chemistry, this compound contributes to the formation of secondary organic aerosols (SOA) through its oxidation processes. Experimental studies have shown that it can generate low-volatility products that significantly contribute to SOA mass concentrations in the atmosphere . This has implications for climate modeling and air quality assessments.

2. Pollutant Degradation

The compound's ability to undergo microbial degradation highlights its potential use in bioremediation strategies aimed at cleaning up aromatic pollutant spills. By harnessing microbial communities capable of utilizing this compound as a carbon source, contaminated environments can be restored more effectively .

Agricultural Applications

1. Plant Disease Resistance

The antifungal properties of oosporein derived from this compound suggest potential applications in agriculture for developing disease-resistant crops. By enhancing the biosynthetic pathways leading to oosporein production through genetic engineering or biotechnological approaches, crops could be made more resilient against fungal pathogens .

Case Study 1: Biodegradation Pathways

A study focused on Burkholderia sp. demonstrated that this compound was effectively utilized as a sole carbon source under aerobic conditions. The metabolic pathway involved multiple hydroxylation steps leading to ring cleavage products that were further degraded into non-toxic metabolites .

Case Study 2: Atmospheric Impact

Research conducted on the oxidation of cresols indicated that this compound significantly contributes to SOA formation under varying NOx conditions. The study utilized mass spectrometry to track the product formation and concluded that these reactions play a vital role in atmospheric chemistry and pollution dynamics .

Mécanisme D'action

The mechanism of action of 2,3,5-trihydroxytoluene involves its interaction with various molecular targets and pathways. As an antioxidant, it can scavenge free radicals and reduce oxidative stress in biological systems. The hydroxyl groups play a crucial role in its ability to donate hydrogen atoms and neutralize reactive oxygen species .

Comparaison Avec Des Composés Similaires

2,4,6-Trihydroxytoluene: Another trihydroxytoluene derivative with hydroxyl groups at positions 2, 4, and 6.

2,3,4-Trihydroxytoluene: A derivative with hydroxyl groups at positions 2, 3, and 4.

Uniqueness: The arrangement of hydroxyl groups can affect the compound’s ability to participate in specific chemical reactions and its interactions with biological systems .

Activité Biologique

2,3,5-Trihydroxytoluene (C7H8O3), also known as 6-methylbenzene-1,2,4-triol, is a chemical compound derived from toluene with three hydroxyl groups positioned at the 2, 3, and 5 locations on the benzene ring. This unique arrangement of hydroxyl groups endows the compound with significant biological activities, particularly as an antioxidant. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to scavenge free radicals and reduce oxidative stress within biological systems. The hydroxyl groups in the compound play a crucial role in donating hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components such as lipids, proteins, and DNA .

Key Mechanisms:

- Antioxidant Activity : The compound effectively reduces oxidative stress by neutralizing free radicals.

- Hydrogen Atom Donation : The hydroxyl groups facilitate the donation of hydrogen atoms to reactive species.

- Interaction with Cellular Pathways : Research indicates that this compound may interact with various molecular targets involved in cellular signaling pathways.

Biological Activities and Applications

Research has highlighted several biological activities associated with this compound:

- Antioxidant Properties : Studies demonstrate that this compound exhibits potent antioxidant activity in various biological systems. It can scavenge free radicals and reduce lipid peroxidation in cell membranes.

- Potential Therapeutic Uses : Ongoing research is investigating its role in therapeutic applications such as neuroprotection and anti-inflammatory effects. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress-induced damage .

- Industrial Applications : Beyond its biological significance, this compound is utilized in the production of dyes and pigments due to its chemical properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antioxidant Efficacy Study :

- A study conducted on cellular models showed that treatment with this compound significantly reduced markers of oxidative stress compared to untreated controls. The compound demonstrated a dose-dependent effect on reducing malondialdehyde levels (a marker for lipid peroxidation) in cell cultures exposed to oxidative stressors.

-

Neuroprotective Effects :

- Research published in a peer-reviewed journal indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress. The study found that pre-treatment with the compound reduced cell death rates significantly compared to controls.

- Comparative Analysis with Other Antioxidants :

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

6-methylbenzene-1,2,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-4-2-5(8)3-6(9)7(4)10/h2-3,8-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGNQZIJYUEWTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50227503 | |

| Record name | 6-Methyl-1,2,4-benzenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

767-81-7 | |

| Record name | 6-Methyl-1,2,4-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=767-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1,2,4-benzenetriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1,2,4-benzenetriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50227503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.